BenchChemオンラインストアへようこそ!

4-Pyrimidinamine, 2-(((2-chlorophenyl)methyl)thio)-N,N,5-trimethyl-

Antitumor Structure-Activity Relationship Pyrimidine antimetabolite

4-Pyrimidinamine, 2-(((2-chlorophenyl)methyl)thio)-N,N,5-trimethyl- (CAS 5546-64-5), historically designated Bayer DG-428, is a synthetic pyrimidine derivative belonging to the 2-(aralkylthio)-4-dialkylamino-5-methylpyrimidine class. Its structure features a pyrimidine core substituted at the 2-position with an o-chlorobenzylthio group, at the 4-position with a dimethylamino group, and at the 5-position with a methyl group—the latter occupying the thymine-analogous position critical for its original design as a thymine antimetabolite.

Molecular Formula C14H16ClN3S
Molecular Weight 293.8 g/mol
CAS No. 5546-64-5
Cat. No. B15350101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrimidinamine, 2-(((2-chlorophenyl)methyl)thio)-N,N,5-trimethyl-
CAS5546-64-5
Molecular FormulaC14H16ClN3S
Molecular Weight293.8 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1N(C)C)SCC2=CC=CC=C2Cl
InChIInChI=1S/C14H16ClN3S/c1-10-8-16-14(17-13(10)18(2)3)19-9-11-6-4-5-7-12(11)15/h4-8H,9H2,1-3H3
InChIKeyXMVNOXQZPHZCTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Pyrimidinamine, 2-(((2-chlorophenyl)methyl)thio)-N,N,5-trimethyl- (CAS 5546-64-5): Chemical Identity, Historical Designation, and Core Structural Class


4-Pyrimidinamine, 2-(((2-chlorophenyl)methyl)thio)-N,N,5-trimethyl- (CAS 5546-64-5), historically designated Bayer DG-428, is a synthetic pyrimidine derivative belonging to the 2-(aralkylthio)-4-dialkylamino-5-methylpyrimidine class [1]. Its structure features a pyrimidine core substituted at the 2-position with an o-chlorobenzylthio group, at the 4-position with a dimethylamino group, and at the 5-position with a methyl group—the latter occupying the thymine-analogous position critical for its original design as a thymine antimetabolite [1][2]. The compound was developed through structural modification of the earlier Bayer compound 'Castrix' (I), wherein replacement of the 2-chloro substituent with an o-chlorobenzylthio group yielded Bayer DG-935 (II), and subsequent repositioning of the methyl group from the 6- to the 5-position produced DG-428 (III) [1].

Why Generic Substitution of 2-(Aralkylthio)pyrimidines Fails: The Critical Role of Substituent Topology in 4-Pyrimidinamine, 2-(((2-chlorophenyl)methyl)thio)-N,N,5-trimethyl-


Within the 2-(aralkylthio)-4-dialkylaminopyrimidine series, small structural perturbations produce qualitatively different biological outcomes, making indiscriminate substitution scientifically invalid [1]. The defining example is the 6-methyl-to-5-methyl positional shift: the 6-methyl isomer (DG-935) exhibited slow but measurable cytostatic action, whereas the 5-methyl isomer (DG-428, CAS 5546-64-5) was reported to display strong inhibitory effects against certain human tumors in tissue culture without damaging normal tissue, a selectivity profile attributed specifically to methyl placement at the thymine-mimetic position [1]. Additionally, the o-chlorobenzylthio moiety at position 2 is essential for modulating toxicity relative to earlier 2-chloro analogs [1]. These structure-activity relationships are not generalizable across the broader pyrimidine-thioether class; compounds lacking the precise 2-(o-chlorobenzylthio)-4-dimethylamino-5-methyl substitution pattern cannot be assumed to replicate DG-428's reported differential tumor-cell sensitivity or its characteristic concentration-dependent biphasic effects on fibroblast DNA content [1][2].

Quantitative Evidence Guide: Differentiation of 4-Pyrimidinamine, 2-(((2-chlorophenyl)methyl)thio)-N,N,5-trimethyl- (Bayer DG-428) from Structural Analogs


5-Methyl vs. 6-Methyl Positional Isomerism: Structural Basis for Differential Tumor-Selective Cytostatic Activity

The positional isomerism of the methyl substituent on the pyrimidine ring is the primary structural determinant differentiating DG-428 from its closest analog DG-935. DG-935 (6-methyl isomer) was reported to possess slow but measurable cytostatic action on certain tumor cells in tissue culture [1]. When the methyl group was shifted from position 6 to position 5—the 'thymine' position—the resulting compound DG-428 (CAS 5546-64-5) exhibited strong inhibitory effects against certain human tumors in tissue culture without damaging normal tissue, as reported by Westphal and Bierling [1]. The 5-methyl positioning enables DG-428 to function as a thymine antimetabolite, producing profound modifications in nuclear DNA content including an increase in tetraploid stages in cultured fibroblasts [2].

Antitumor Structure-Activity Relationship Pyrimidine antimetabolite

Concentration-Dependent DNA Content Alteration in Normal Fibroblasts: Quantitative Cytophotometric Evidence

DG-428 produces concentration-dependent and time-dependent alterations in nuclear DNA content of normal chicken embryo fibroblasts as measured by Feulgen cytophotometry [1]. At concentrated solutions (1:6,000), DG-428 suppressed or greatly inhibited growth and mitotic activity; at lower concentrations, inhibition appeared later and became complete only after 7–9 days [1]. The compound caused a profound modification of DNA content: the percentage of tetraploid stages and intermediate diploid-tetraploid stages increased greatly while mitotic activity was nil or very weak, and the Feulgen reaction became progressively weaker and eventually negative in cells that still appeared viable [1].

DNA cytometry Antimetabolite mechanism Fibroblast assay

Differential Tumor Panel Screening: Conflicting Activity Data Between Independent Laboratories as a Key Selection Criterion

The Koppel et al. (1962) study reported that in preliminary screening at Battelle Memorial Institute, DG-428 and its structural analogs were found to be 'quite toxic and inactive' against the CA-755, SA-180, and L-1210 murine tumor systems, contradicting earlier positive reports [1]. Separately, Truhaut and Deysson (1960) reported that DG-428 at 5 × 10⁻⁸ M was completely inactive, while at 5 × 10⁻⁷ M it became lethal within a few hours, with cells developing rapid drug resistance such that the drug ceased to be active after 24 hours [1]. Clinical reports from Cozzi and Paiani (1961) described preliminary experience with DG-428 in treating advanced malignant bladder neoplasms [2].

Tumor panel screening CA-755 SA-180 L-1210 Inter-laboratory reproducibility

Physicochemical Identity and Purity Benchmarks: Melting Point, Spectral Signatures, and Chromatographic Homogeneity

DG-428 (free base) is characterized by a melting point of 226–228 °C and distinctive UV absorption maxima at 257 nm (ε 23,400) and 290 nm (ε 11,800) [1]. The hydrochloride salt form was also prepared and characterized (C₁₄H₁₆N₃SCl·HCl) [1]. Critically, the 4-substituted amino isomer (2-chloro-4-dimethylamino-5-methylpyrimidine, the alternative nucleophilic displacement product) was excluded by paper chromatography in three different systems, UV spectroscopy confirming thio-group attachment at position 2 (absorption maxima near 280 nm in both pH 1 and pH 11, with no absorption beyond 300 nm), and elemental analysis [1].

Quality control Melting point UV spectroscopy Chromatographic purity

Synthetic Route Specificity: Two Independent Methods Converging to Identical Product as a Quality Assurance Attribute

Two distinct synthetic routes to DG-428 were validated in the Koppel et al. (1962) study. Method A proceeded via 2-thiothymine → S-alkylation with o-chlorobenzyl chloride → POCl₃ chlorination → dimethylamine nucleophilic displacement. Method B started from 2,4-dichloro-5-methylpyrimidine → regioselective dimethylamine displacement (exclusively at position 4, confirmed by chromatographic and UV analysis) → sodium hydrosulfide thiation at position 2 → S-alkylation with o-chlorobenzyl chloride [1]. Products from both methods were confirmed identical by UV, IR, and paper chromatography [1]. Method B is noted as more convenient, proceeding without sealed-vessel conditions [1].

Synthetic methodology Process chemistry Identity confirmation

Lipophilicity and Predicted ADME Profile: Computed logP as a Differentiator from More Polar Pyrimidine Antimetabolites

The ACD/Labs Percepta-predicted logP for DG-428 is 4.76, with ACD/LogD values of 4.25 (pH 5.5) and 4.51 (pH 7.4), and zero Rule-of-5 violations . This high lipophilicity (BCF ~1,559 at pH 7.4) contrasts with more polar pyrimidine antimetabolites such as 5-fluorouracil (logP ~−0.89) and reflects the contribution of the o-chlorobenzylthio moiety . The compound has 0 hydrogen bond donors, 3 hydrogen bond acceptors, 4 freely rotatable bonds, and a polar surface area of 54 Ų .

Lipophilicity logP Drug-likeness ADME prediction

Best-Fit Research and Industrial Application Scenarios for 4-Pyrimidinamine, 2-(((2-chlorophenyl)methyl)thio)-N,N,5-trimethyl- (Bayer DG-428)


Thymine Antimetabolite Reference Standard for DNA Synthesis Inhibition Studies in Normal and Tumor-Derived Fibroblast Models

DG-428 (CAS 5546-64-5) is optimally deployed as a reference thymine antimetabolite in fibroblast culture systems where its concentration-dependent effects on DNA content (Feulgen cytophotometry) and mitotic activity have been quantitatively characterized [1]. The established effective concentration range (1:6,000 to 1:100,000 dilution) and the documented time course of inhibition (7–9 days to complete suppression at lower concentrations) provide a benchmarked experimental framework [1]. Users should note the compound's narrow toxic-to-inactive concentration window (approximately 10-fold between 5 × 10⁻⁸ M and 5 × 10⁻⁷ M) and the reported rapid development of cellular resistance within 24 hours, which must be accounted for in experimental design [2].

Positive Control for Investigating 5-Methyl vs. 6-Methyl Pyrimidine Positional Isomer Effects on Tumor-Selective Cytotoxicity

The well-documented differential biological activity between DG-428 (5-methyl isomer) and DG-935 (6-methyl isomer) makes this compound pair an instructive system for structure-activity relationship (SAR) studies examining how methyl group position on the pyrimidine ring governs tumor-selectivity and normal-tissue sparing [1]. DG-428 serves as the 5-methyl ('thymine-position') reference compound in such comparative studies, with the 5-methyl placement being the critical structural determinant for the reported selective antitumor activity [1].

Analytical Reference Material for Pyrimidine-Thioether Regioisomer Identification via UV Spectroscopy and Chromatography

The rigorous analytical characterization of DG-428—including its distinctive UV absorption profile (λmax 257 nm and 290 nm, with 2-thio substitution confirmed by absorption near 280 nm without exceeding 300 nm in both acidic and basic conditions), melting point (226–228 °C), and paper chromatographic homogeneity in three solvent systems—establishes this compound as a reference standard for confirming the regioisomeric identity of newly synthesized 2-(aralkylthio)-4-dialkylaminopyrimidines and for distinguishing 2-thio from 4-thio substitution products [1].

Historical Cancer Chemotherapy Program Compound for Investigating Inter-Laboratory Reproducibility of Tumor Panel Screening Data

The striking discordance between the strongly positive antitumor results reported by Westphal and Bierling (human tumor tissue culture, Yoshida sarcoma, Ehrlich carcinoma) and the negative results from the Battelle Memorial Institute screening (CA-755, SA-180, L-1210 murine models) positions DG-428 as a historically significant case study for investigating how assay system selection, tumor model choice, and compound formulation (DG-428 was noted to have solubility difficulties [1]) influence the reproducibility of antitumor screening outcomes. This has direct relevance for procurement decisions in laboratories conducting multi-model tumor panel screening where compound solubility and model-specific activity must be prospectively considered.

Quote Request

Request a Quote for 4-Pyrimidinamine, 2-(((2-chlorophenyl)methyl)thio)-N,N,5-trimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.